molecular formula C8H10Cl2FN B13508152 [(3-Chloro-4-fluorophenyl)methyl](methyl)aminehydrochloride

[(3-Chloro-4-fluorophenyl)methyl](methyl)aminehydrochloride

Cat. No.: B13508152
M. Wt: 210.07 g/mol
InChI Key: FDZMOHVSMLRVEX-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)methylamine hydrochloride is a halogenated benzylamine derivative characterized by a 3-chloro-4-fluorophenyl group attached to a methylamine backbone, stabilized as a hydrochloride salt. This compound is synthesized via coupling reactions under basic conditions, as demonstrated in studies involving pharmacophore optimization for enzyme inhibition (e.g., tyrosinase) . The 3-chloro-4-fluorophenyl moiety is critical for its bioactivity, enhancing steric and electronic interactions with target proteins compared to simpler aryl groups. The hydrochloride salt improves aqueous solubility, facilitating its use in pharmaceutical applications .

Properties

Molecular Formula

C8H10Cl2FN

Molecular Weight

210.07 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9ClFN.ClH/c1-11-5-6-2-3-8(10)7(9)4-6;/h2-4,11H,5H2,1H3;1H

InChI Key

FDZMOHVSMLRVEX-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)F)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)methylaminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-fluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)methylaminehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced further to form secondary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include secondary amines or fully reduced hydrocarbons.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)methylaminehydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)methylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: The 3-Cl-4-F combination improves binding affinity over mono-halogenated (e.g., 4-F) derivatives due to enhanced electron-withdrawing effects and steric complementarity .
  • Trifluoromethyl vs. Halogens : The CF₃ group (as in ) introduces greater hydrophobicity but may reduce target compatibility due to size .

Amine Group Variations

The amine backbone modulates basicity, solubility, and interaction with biological targets:

Compound Name Amine Structure Impact on Properties
(3-Chloro-4-fluorophenyl)methylamine HCl Primary amine (methyl) High basicity; compact structure enhances target penetration
[(4-Fluorophenyl)methyl]piperazine (Compound 2b) Secondary amine (piperazine) Increased solubility but reduced membrane permeability
[3-(3-Fluorophenyl)propyl]amine HCl Primary amine (propyl) Extended chain may reduce binding specificity

Key Observations :

  • Methylamine derivatives (target compound) balance solubility and lipophilicity, favoring cellular uptake.
  • Piperazine analogues (e.g., Compound 2b) exhibit higher water solubility but may require structural optimization for efficacy .

Pharmacological and Physicochemical Properties

The 3-chloro-4-fluorophenyl group confers distinct advantages:

  • Lipophilicity : LogP values are higher than 4-F derivatives, improving blood-brain barrier penetration .
  • Electronic Effects : The electron-withdrawing Cl and F groups stabilize charge-transfer interactions in enzyme active sites.
  • Salt Form : Hydrochloride salts enhance crystallinity and stability compared to free bases or other counterions (e.g., acetate) .

Biological Activity

(3-Chloro-4-fluorophenyl)methylamine hydrochloride is a substituted amine that has garnered attention in pharmacological research due to its potential biological activities. The presence of both chloro and fluorine substituents on the phenyl ring significantly influences its chemical properties, reactivity, and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

  • Molecular Formula : C9_9H10_10ClF·HCl
  • Molecular Weight : Approximately 173.62 g/mol
  • Structure : The compound features a phenyl ring substituted with chlorine and fluorine atoms, which enhance its binding affinity to biological targets.

The biological activity of (3-Chloro-4-fluorophenyl)methylamine hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes. Preliminary studies suggest that compounds with similar structures may act as enzyme inhibitors and receptor modulators, potentially influencing neurotransmitter systems and other biochemical pathways. The unique functional groups present in this compound can enhance its specificity and affinity towards these targets, leading to significant pharmacological effects.

Biological Activities

  • Antimicrobial Properties : Research indicates that (3-Chloro-4-fluorophenyl)methylamine hydrochloride may exhibit antimicrobial activity. Its structural analogs have shown promise in inhibiting bacterial growth and could be explored further for developing new antibiotics.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that (3-Chloro-4-fluorophenyl)methylamine hydrochloride may also have therapeutic potential in oncology .
  • Neurotransmitter Interaction : There is evidence that this compound may interact with neurotransmitter receptors, which could lead to effects on mood and cognition. Such interactions are critical for developing treatments for neuropsychiatric disorders.

Comparative Analysis with Similar Compounds

To understand the unique features of (3-Chloro-4-fluorophenyl)methylamine hydrochloride, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberKey Features
(2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride1305711-93-6Different substitution pattern on the phenyl ring
(4-Bromo-2-fluorophenyl)methoxy(methyl)amine Hydrochloride2833040-80-3Contains bromine instead of chlorine
(4-Chloro-3-fluorophenyl)methanamine72235-58-6Different positioning of halogen substituents
(5-Chloro-2,4-difluorophenyl)methanamine924818-16-6Contains two fluorine atoms

These compounds differ primarily in their halogen substituents and their positions on the aromatic ring, which influences their chemical reactivity and biological activity.

Case Study 1: Antimicrobial Activity

A study conducted on a series of chlorinated phenyl compounds demonstrated that those with a similar structure to (3-Chloro-4-fluorophenyl)methylamine hydrochloride exhibited significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, highlighting the compound's potential as a new antimicrobial agent.

Case Study 2: Anticancer Efficacy

In vitro assays were performed on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). Compounds structurally related to (3-Chloro-4-fluorophenyl)methylamine hydrochloride showed IC50 values indicating effective inhibition of cell proliferation. Further studies are needed to elucidate the precise mechanisms through which these compounds induce apoptosis in cancer cells.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Use continuous flow reactors for scalability and reproducibility in industrial settings .

Advanced: How can researchers resolve contradictions in reported biological activities of (3-Chloro-4-fluorophenyl)methylamine hydrochloride across enzymatic assays?

Answer:
Discrepancies in bioactivity (e.g., dual roles as enzyme activator/inhibitor) may arise from:

  • Structural Flexibility : The compound’s benzyl-methylamine backbone allows conformational changes, enabling interactions with divergent active sites .
  • Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can modulate enzyme-compound interactions. For example, at pH 7.4, the protonated amine may favor ionic bonding, while neutral conditions promote hydrophobic interactions .

Q. Methodological Solutions :

  • Dose-Response Curves : Perform assays across a concentration gradient (nM–μM) to identify biphasic effects.
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target enzymes like cytochrome P450 or kinases .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns at δ 6.8–7.5 ppm for 3-Cl-4-F substitution) and methylamine integration (δ 2.2–2.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₈H₁₀Cl₂FN: 230.02 g/mol) and detects impurities (e.g., dehalogenated byproducts) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and salt stoichiometry .

Advanced: How does the 3-chloro-4-fluoro substitution pattern influence reactivity compared to analogs (e.g., 4-fluoro-3-methyl derivatives)?

Answer:

  • Electronic Effects : The electron-withdrawing Cl and F groups decrease electron density on the aromatic ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at the para position. This contrasts with 4-fluoro-3-methyl derivatives, where the methyl group sterically hinders NAS .
  • Biological Impact : The 3-Cl-4-F motif increases metabolic stability (via reduced CYP450 oxidation) and enhances binding to hydrophobic enzyme pockets compared to less halogenated analogs .

Q. Validation Methods :

  • Competitive Binding Assays : Compare IC₅₀ values against analogs in receptor-ligand studies (e.g., radiolabeled assays).
  • X-ray Crystallography : Resolve co-crystal structures with target proteins to map halogen bonding interactions .

Basic: What safety protocols are essential for handling (3-Chloro-4-fluorophenyl)methylamine hydrochloride in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in halogen-approved containers.
  • Toxicology : Acute toxicity data (e.g., LD₅₀ in rodents) should guide handling. Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced: How can researchers address low yields in the final reductive amination step?

Answer:
Low yields (<50%) often result from:

  • Amine Volatility : Methylamine’s low boiling point (−6.3°C) leads to evaporation. Use sealed reactors or excess methylamine (2–3 eq.) .
  • Catalyst Poisoning : Trace impurities (e.g., sulfur compounds) deactivate Pd/C. Pre-purify intermediates via silica gel chromatography .

Q. Process Enhancements :

  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and improve conversion rates .
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, pressure, and stoichiometry .

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